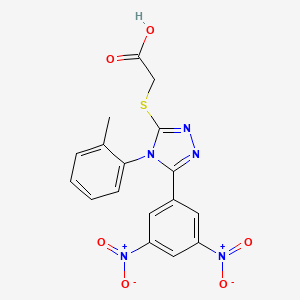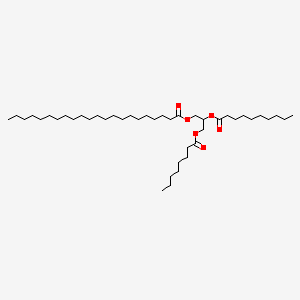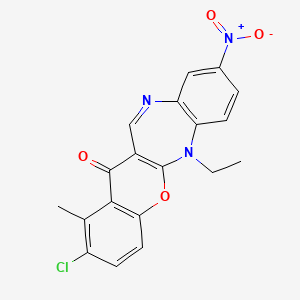
2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate is an ester compound formed from the esterification of docosanoic acid with a glycerol derivative. This compound is characterized by its long-chain fatty acid esters, which are commonly found in various natural oils and fats. It is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate typically involves the esterification of docosanoic acid with a glycerol derivative. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of solid acid catalysts such as zeolites or ion-exchange resins is also common in industrial production to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of docosanoic acid and glycerol derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the ester linkages, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction of the ester groups can yield alcohols and other reduced products.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide as catalysts under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products Formed
Hydrolysis: Docosanoic acid and glycerol derivatives.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols and reduced esters.
Aplicaciones Científicas De Investigación
2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emulsifying properties.
Mecanismo De Acción
The mechanism of action of 2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane transport. The ester bonds in the compound can also undergo hydrolysis, releasing fatty acids and glycerol derivatives that can participate in metabolic pathways.
Comparación Con Compuestos Similares
2-(Decanoyloxy)-3-(octanoyloxy)propyl docosanoate can be compared with other long-chain fatty acid esters such as:
Glyceryl tristearate: Similar in structure but with different fatty acid chains.
Glyceryl trioleate: Contains unsaturated fatty acid chains, leading to different physical properties.
Glyceryl tripalmitate: Another long-chain fatty acid ester with different chain lengths.
The uniqueness of this compound lies in its specific combination of fatty acid chains, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
138555-36-9 |
|---|---|
Fórmula molecular |
C43H82O6 |
Peso molecular |
695.1 g/mol |
Nombre IUPAC |
(2-decanoyloxy-3-octanoyloxypropyl) docosanoate |
InChI |
InChI=1S/C43H82O6/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-24-25-26-28-30-33-36-42(45)48-39-40(38-47-41(44)35-32-29-12-9-6-3)49-43(46)37-34-31-27-14-11-8-5-2/h40H,4-39H2,1-3H3 |
Clave InChI |
ZYVCKYNTDUMOCT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


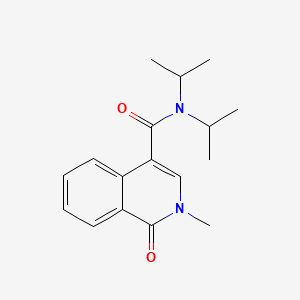
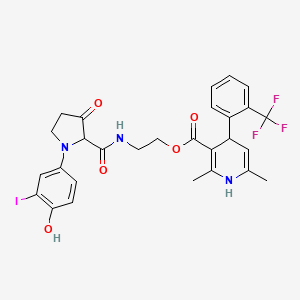
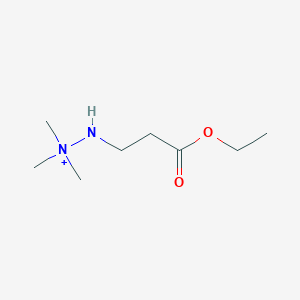


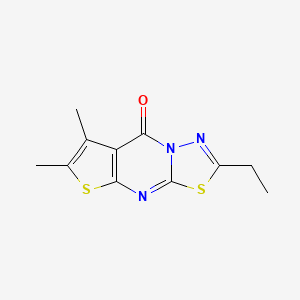
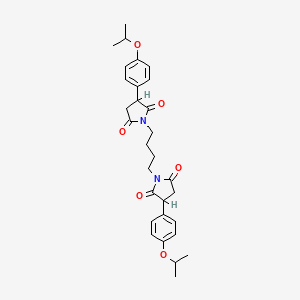
![6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12742594.png)


